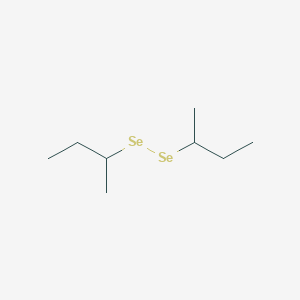
Di(butan-2-yl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(butan-2-yl)diselane is an organoselenium compound characterized by the presence of two butan-2-yl groups attached to a diselane (Se-Se) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(butan-2-yl)diselane can be synthesized through the reaction of butan-2-yl lithium with selenium. The reaction typically involves the following steps:
- Preparation of butan-2-yl lithium by reacting butan-2-yl bromide with lithium metal in anhydrous ether.
- Reaction of butan-2-yl lithium with elemental selenium to form this compound.
The reaction conditions generally require low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature control and solvent selection, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Di(butan-2-yl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of groups.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl diselanes, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Di(butan-2-yl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research has explored the potential anticancer properties of selenium-containing compounds, including this compound, due to their ability to induce apoptosis in cancer cells
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in materials science and catalysis.
Mecanismo De Acción
The mechanism by which di(butan-2-yl)diselane exerts its effects, particularly in biological systems, involves the interaction of selenium atoms with cellular components. Selenium can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Di(phenyl)diselane: Another organoselenium compound with phenyl groups instead of butan-2-yl groups.
Di(methyl)diselane: Contains methyl groups attached to the diselane bond.
Di(ethyl)diselane: Features ethyl groups instead of butan-2-yl groups.
Uniqueness
Di(butan-2-yl)diselane is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other diselanes
Propiedades
Número CAS |
56592-98-4 |
|---|---|
Fórmula molecular |
C8H18Se2 |
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
2-(butan-2-yldiselanyl)butane |
InChI |
InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
FJMJPIFAAYBKCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Se][Se]C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


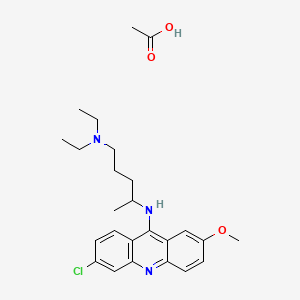
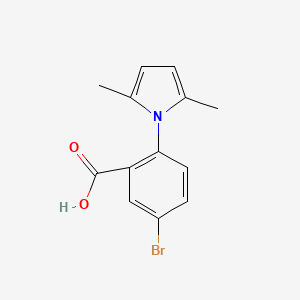
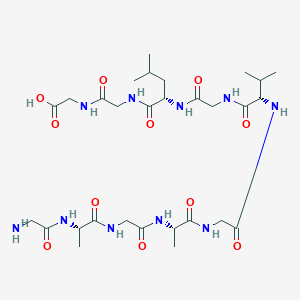

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
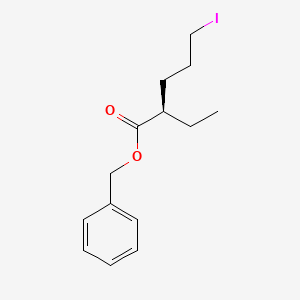

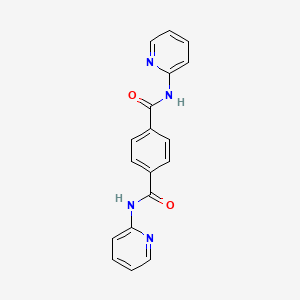
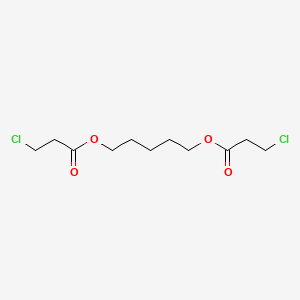
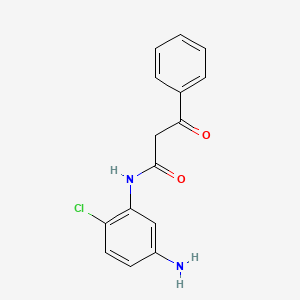
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
